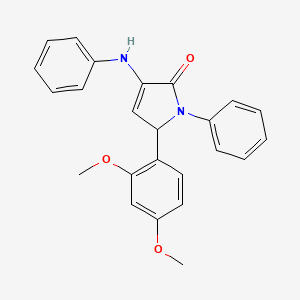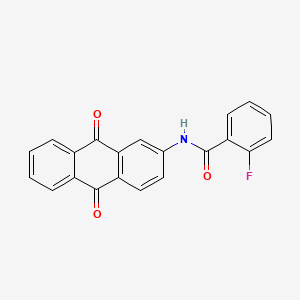
3-anilino-5-(2,4-dimethoxyphenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-anilino-5-(2,4-dimethoxyphenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one, also known as CEP-33779, is a small molecule inhibitor of the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling pathway. This pathway plays a crucial role in the regulation of immune responses, hematopoiesis, and inflammation. CEP-33779 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory conditions.
Mecanismo De Acción
3-anilino-5-(2,4-dimethoxyphenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one works by inhibiting the JAK/STAT signaling pathway, which is involved in the regulation of immune responses, hematopoiesis, and inflammation. This pathway is activated by cytokines, which are signaling molecules that play a crucial role in the immune system. When cytokines bind to their receptors on the surface of cells, they activate JAKs, which in turn activate STATs. Activated STATs then enter the nucleus and regulate gene expression. By inhibiting this pathway, 3-anilino-5-(2,4-dimethoxyphenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one blocks the activation of STATs and reduces the expression of genes involved in cell growth, survival, and inflammation.
Biochemical and Physiological Effects:
3-anilino-5-(2,4-dimethoxyphenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one has been shown to have several biochemical and physiological effects. In cancer cells, 3-anilino-5-(2,4-dimethoxyphenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one inhibits cell growth and survival by inducing apoptosis, or programmed cell death. It also inhibits angiogenesis, the process by which new blood vessels are formed, which is essential for the growth and spread of cancer cells. In autoimmune disorders, 3-anilino-5-(2,4-dimethoxyphenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one reduces inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. This leads to a reduction in the recruitment of immune cells to the site of inflammation and a decrease in tissue damage. In inflammatory conditions, 3-anilino-5-(2,4-dimethoxyphenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one reduces inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines, as well as by reducing the activation of immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-anilino-5-(2,4-dimethoxyphenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and has a well-characterized mechanism of action. In addition, it has been shown to be effective in various disease models, making it a versatile tool for studying the JAK/STAT signaling pathway. However, there are also limitations to using 3-anilino-5-(2,4-dimethoxyphenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one in lab experiments. It is not a specific inhibitor of JAK/STAT signaling and can also inhibit other pathways, such as the mitogen-activated protein kinase (MAPK) pathway. In addition, it has been shown to have off-target effects, which may complicate data interpretation.
Direcciones Futuras
There are several future directions for the study of 3-anilino-5-(2,4-dimethoxyphenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one. One area of research is the development of more specific inhibitors of JAK/STAT signaling. This would allow for a more precise targeting of this pathway and reduce the potential for off-target effects. Another area of research is the identification of biomarkers that can predict response to 3-anilino-5-(2,4-dimethoxyphenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one treatment. This would allow for a more personalized approach to treatment and could improve patient outcomes. Finally, the use of 3-anilino-5-(2,4-dimethoxyphenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one in combination with other therapies, such as chemotherapy or immunotherapy, is an area of active research. This could enhance the efficacy of these therapies and improve patient outcomes.
Métodos De Síntesis
3-anilino-5-(2,4-dimethoxyphenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one can be synthesized through a multi-step process involving the reaction of 2,4-dimethoxybenzaldehyde with aniline to form 2,4-dimethoxybenzylideneaniline. This intermediate is then reacted with ethyl acetoacetate to form 3-anilino-5-(2,4-dimethoxyphenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one.
Aplicaciones Científicas De Investigación
3-anilino-5-(2,4-dimethoxyphenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential therapeutic applications in various diseases. In cancer, 3-anilino-5-(2,4-dimethoxyphenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit the growth and survival of cancer cells by blocking the JAK/STAT signaling pathway. This has been demonstrated in several types of cancer, including breast cancer, leukemia, and multiple myeloma. 3-anilino-5-(2,4-dimethoxyphenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one has also been studied for its potential use in autoimmune disorders, such as rheumatoid arthritis and psoriasis, where it has been shown to reduce inflammation and improve symptoms. In addition, 3-anilino-5-(2,4-dimethoxyphenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential use in inflammatory conditions, such as sepsis and acute lung injury.
Propiedades
IUPAC Name |
4-anilino-2-(2,4-dimethoxyphenyl)-1-phenyl-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-28-19-13-14-20(23(15-19)29-2)22-16-21(25-17-9-5-3-6-10-17)24(27)26(22)18-11-7-4-8-12-18/h3-16,22,25H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCVYRDIHJGJAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2C=C(C(=O)N2C3=CC=CC=C3)NC4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-dimethoxyphenyl)-1-phenyl-3-(phenylamino)-1,5-dihydro-2H-pyrrol-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenyl)dimethylamine](/img/structure/B5170920.png)
![2-[2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethyl]-6-(4-methylphenyl)-3(2H)-pyridazinone](/img/structure/B5170923.png)


![N-(3-ethylphenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydro-2(1H)-phthalazinyl]acetamide](/img/structure/B5170961.png)

![4-bromo-2-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B5170979.png)
![2-methoxyethyl 2,7,7-trimethyl-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5170988.png)


![1-[4-(4-nitrophenoxy)benzoyl]azepane](/img/structure/B5171009.png)


